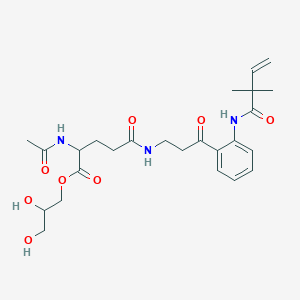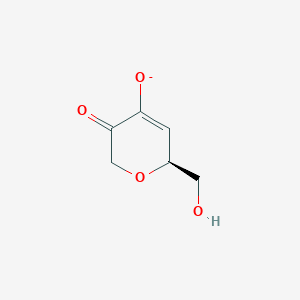
ascopyrone M(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ascopyrone M(1-) is conjugate base of ascopyrone M. It is a conjugate base of an ascopyrone M.
Applications De Recherche Scientifique
Food Preservation
Ascopyrone P (APP), a novel antibacterial derived from fungi, has shown potential as a food preservative. It exhibits effective antibacterial properties against a range of bacteria, including Bacillus cereus, Listeria monocytogenes, Pseudomonas fluorescens, Salmonella, and Escherichia coli, particularly in chilled environments. It's noted that APP's efficacy varies depending on the food system and temperature, highlighting the need for further toxicology testing before considering it for food use (Thomas et al., 2004). A related study reiterates APP's broad-spectrum antibacterial activity, suggesting its potential in controlling bacterial growth in raw and cooked foods (Thomas et al., 2002).
Enzymatic and Chemical Synthesis
Ascopyrone P can be synthesized enzymatically and chemically. For instance, enzymatic activity in certain Ascomycetes degrades 1,4-α-D-glucans to ascopyrone P, which has implications in biogenetics and practical applications (Baute et al., 1993). Additionally, a new chemical synthesis route for ascopyrone P from 1,5-anhydro-D-fructose has been developed, offering a viable method for its production (Andreassen & Lundt, 2006).
Antioxidative Properties
Ascopyrone P has been identified as a potent radical scavenger. Its production is enhanced through heat treatment, and it is found in foods cooked under certain conditions, such as retort cooking. Its strong antioxidative action makes it a candidate for various food and health applications (一浩 吉永 et al., 2005).
Antibrowning in Agricultural Products
Ascopyrone P has been shown to be an effective antibrowning agent in various agricultural products, such as apples, pears, potatoes, and lettuce. Its effectiveness is comparable to that of kojic acid, and it operates by inhibiting plant polyphenol oxidase and decoloring quinones. This indicates its potential application in the preservation of fruits, vegetables, and beverages (Yuan et al., 2005).
Propriétés
Nom du produit |
ascopyrone M(1-) |
|---|---|
Formule moléculaire |
C6H7O4- |
Poids moléculaire |
143.12 g/mol |
Nom IUPAC |
(2S)-2-(hydroxymethyl)-5-oxo-2H-pyran-4-olate |
InChI |
InChI=1S/C6H8O4/c7-2-4-1-5(8)6(9)3-10-4/h1,4,7-8H,2-3H2/p-1/t4-/m0/s1 |
Clé InChI |
XUKJGZOHRVCEJL-BYPYZUCNSA-M |
SMILES isomérique |
C1C(=O)C(=C[C@H](O1)CO)[O-] |
SMILES canonique |
C1C(=O)C(=CC(O1)CO)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



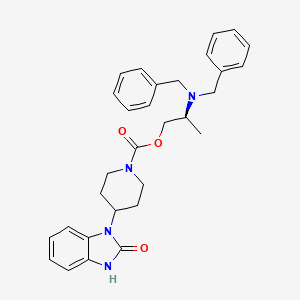
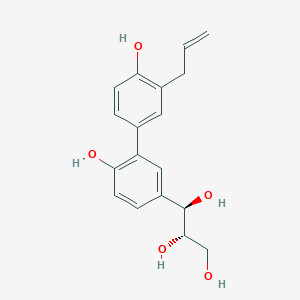
![N-[(2z)-4-(3-Fluoro-5-Morpholin-4-Ylphenyl)pyrimidin-2(1h)-Ylidene]-4-(3-Morpholin-4-Yl-1h-1,2,4-Triazol-1-Yl)aniline](/img/structure/B1261713.png)
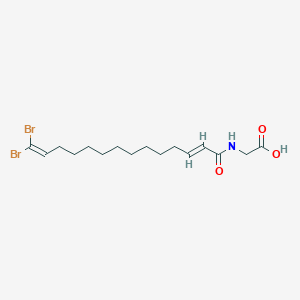
![(R)-2-[3-(4-Hydroxyphenyl)acryloyloxy]-3-(4-hydroxyphenyl)propionic acid](/img/structure/B1261716.png)
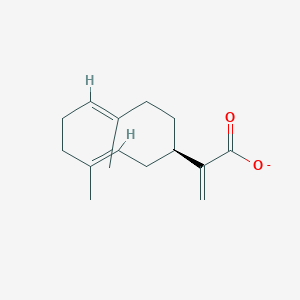
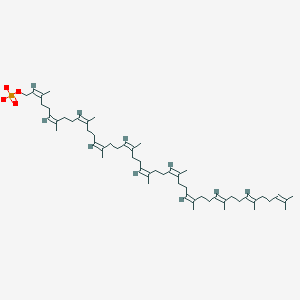

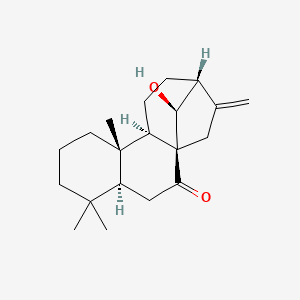


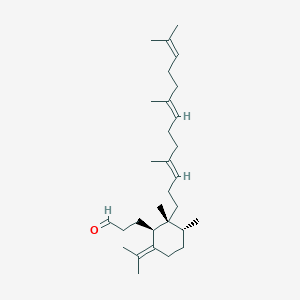
![N-benzoyl-N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)benzamide](/img/structure/B1261730.png)
